N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
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Overview
Description
N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride typically involves the reaction of 4-bromophenylacetylene with ®-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Uniqueness
N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C11H13BrClN |
---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m1./s1 |
InChI Key |
FPHNDAHFBDYUTR-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NCC#C.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC#C.Cl |
Origin of Product |
United States |
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